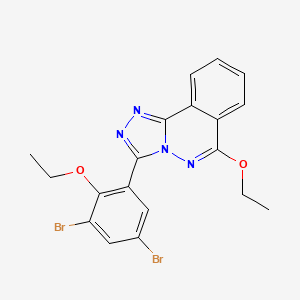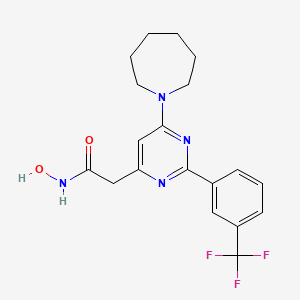![molecular formula C21H14ClFN2O3S B12920132 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide CAS No. 918493-49-9](/img/structure/B12920132.png)
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a chloro-substituted indole ring, and a fluorobenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: The benzenesulfonyl group is introduced through a reaction with benzenesulfonyl chloride in the presence of a base like pyridine.
Amidation: The final step involves the coupling of the sulfonylated indole with 3-fluorobenzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted indoles and benzamides.
科学的研究の応用
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide can be compared with other similar compounds, such as:
Benzenesulfonyl Chloride: A simpler sulfonylating agent used in organic synthesis.
3-Fluorobenzamide: A basic amide structure with potential biological activity.
5-Chloroindole: A chloro-substituted indole with diverse chemical reactivity.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties not observed in the individual components.
特性
CAS番号 |
918493-49-9 |
|---|---|
分子式 |
C21H14ClFN2O3S |
分子量 |
428.9 g/mol |
IUPAC名 |
N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide |
InChI |
InChI=1S/C21H14ClFN2O3S/c22-14-9-10-18-17(12-14)19(29(27,28)16-7-2-1-3-8-16)20(24-18)25-21(26)13-5-4-6-15(23)11-13/h1-12,24H,(H,25,26) |
InChIキー |
XKUSUXKIQPIFKA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)NC(=O)C4=CC(=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Amino-2-{[(5-methylfuran-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12920050.png)
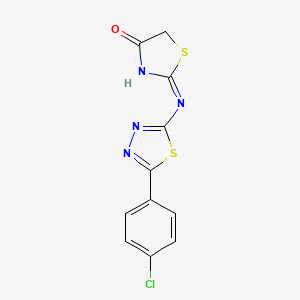

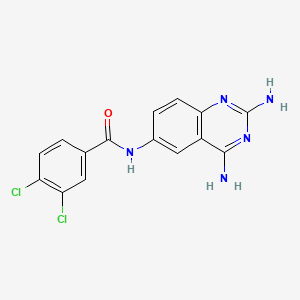
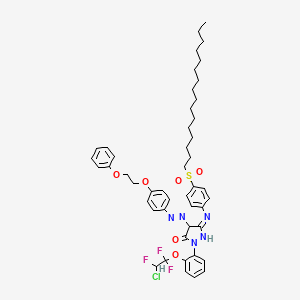
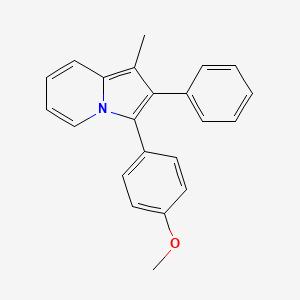
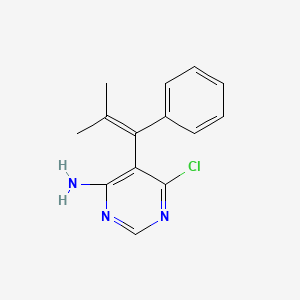
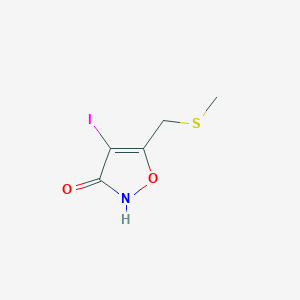

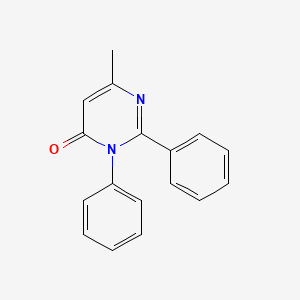
![N-Methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]adenosine](/img/structure/B12920098.png)
